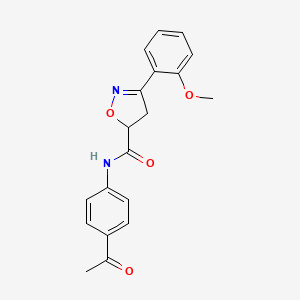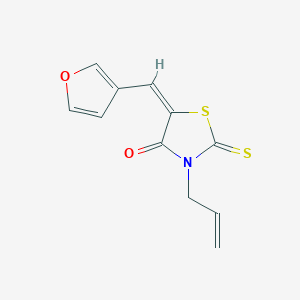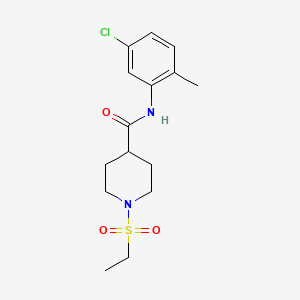
N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). The compound was first synthesized in 2002 by scientists at the pharmaceutical company Merck & Co. and has since been used extensively in scientific research.
Mecanismo De Acción
N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective agonist of the mGluR7 receptor, which is a member of the G protein-coupled receptor family. Activation of the mGluR7 receptor leads to the inhibition of neurotransmitter release, particularly of the excitatory neurotransmitter glutamate. This inhibition is thought to play a role in the neuroprotective and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound has also been shown to increase the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of the neurotransmitter nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its selectivity for the mGluR7 receptor, which allows for more precise manipulation of this receptor compared to non-selective compounds. However, one limitation of using this compound is its relatively low potency compared to other mGluR7 agonists, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and the mGluR7 receptor. One area of interest is the role of mGluR7 in addiction and drug abuse, as the receptor has been shown to modulate the effects of drugs of abuse such as cocaine and alcohol. Another area of interest is the potential therapeutic use of mGluR7 agonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and other mGluR7 agonists, as well as their potential side effects and limitations.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been used in a variety of scientific research applications, including studies of the mGluR7 receptor and its role in the nervous system. The compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)13-7-9-14(10-8-13)20-19(23)18-11-16(21-25-18)15-5-3-4-6-17(15)24-2/h3-10,18H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWQVIBFXWSIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4710704.png)
![N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4710709.png)


![{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4710747.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4710752.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4710760.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B4710766.png)
![diethyl 3-methyl-5-{[3-(4-nitrophenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4710772.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4710777.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4710786.png)
![5-(2-phenylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4710790.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4710797.png)
